Tris(nonylphenyl) phosphite is an organophosphorus compound with the molecular formula C₄₅H₆₉O₃P and a molecular weight of 689 g/mol. It is classified under the International Chemical Safety Cards with the identifier ICSC 0964 and has a CAS number of 26523-78-4. This compound is typically a viscous liquid, exhibiting low water solubility (0.0006 g/L at 27 °C) and high hydrophobicity, which contributes to its environmental persistence .
The primary function of TNPP is as an antioxidant. This property can be beneficial in some scientific research. For instance, studies investigating free radical damage in biological systems may employ TNPP to inhibit the activity of free radicals [].
Due to its interaction with polymers, TNPP can be a useful tool in studying polymer degradation and stabilization mechanisms. Researchers can incorporate TNPP into polymers to assess its effectiveness as a stabilizer and analyze how it influences the polymer's properties.
As TNPP is known to be toxic to aquatic life, some scientific research focuses on understanding its environmental fate and potential impact on ecosystems. Studies may track the breakdown and transport of TNPP in the environment to assess its persistence and ecological risks [].
Tris(nonylphenyl) phosphite can undergo hydrolysis when exposed to water, resulting in the formation of phosphoric acid, nonylphenol, and phenol . The reaction can be summarized as follows:
This hydrolytic degradation is significant in assessing its environmental impact, especially regarding aquatic toxicity.
Biologically, tris(nonylphenyl) phosphite exhibits toxicity to aquatic organisms, with long-lasting effects noted in environmental assessments. It may also cause allergic reactions upon skin contact . The compound's potential endocrine-disrupting properties have been evaluated, particularly concerning its degradation products like nonylphenol, which are known to have harmful effects on wildlife and ecosystems .
The synthesis of tris(nonylphenyl) phosphite typically involves the reaction of nonylphenol with phosphorus trichloride in the presence of an organic catalyst. This process results in the formation of tris(nonylphenyl) phosphite along with by-products that may include unreacted nonylphenol and other phosphite derivatives .
Tris(nonylphenyl) phosphite is primarily utilized as:
Its applications are particularly prominent in the production of polyvinyl chloride (PVC) and other thermoplastics .
Studies on interaction reveal that tris(nonylphenyl) phosphite can significantly affect the properties of mixtures with various organic compounds. For instance, it has been investigated for its interfacial behavior in solutions containing natural oils, indicating its potential utility in formulations requiring enhanced compatibility between disparate phases .
Tris(nonylphenyl) phosphite shares similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
Tris(nonylphenyl) phosphite | 26523-78-4 | High hydrophobicity; antioxidant |
Di(nonylphenyl) phenylphosphite | 25417-08-7 | Used as a stabilizer; less hydrophobic |
Nonylphenol | 25154-52-3 | Degradation product; endocrine disruptor |
Phosphoric acid | 7664-38-2 | Hydrolysis product; highly soluble |
Uniqueness: Tris(nonylphenyl) phosphite stands out due to its specific structure that allows it to function effectively as an antioxidant while being less soluble in water compared to other similar compounds. This property enhances its utility in applications requiring prolonged stability under challenging conditions.
The synthesis of TNPP proceeds via a stepwise esterification mechanism where phosphorus trichloride (PCl₃) reacts with nonylphenol (C₁₅H₂₄O). Each hydroxyl group of nonylphenol substitutes a chlorine atom from PCl₃ through nucleophilic acyl substitution. The reaction occurs in three consecutive steps:
Kinetic studies of analogous phenol-PCl₃ reactions reveal that the third esterification step has the lowest rate constant (0.018 L·mol⁻¹·min⁻¹ at 100°C) and highest activation energy (67.5 kJ·mol⁻¹), necessitating prolonged reaction times or excess nonylphenol to drive the reaction to completion. The use of aprotic solvents like toluene minimizes side reactions, while temperatures between 90–120°C balance reaction speed and thermal degradation risks.
Table 1: Kinetic Parameters for TNPP Esterification Steps
Step | Rate Constant (100°C, L·mol⁻¹·min⁻¹) | Activation Energy (kJ·mol⁻¹) |
---|---|---|
1 | 0.032 | 58.2 |
2 | 0.025 | 63.1 |
3 | 0.018 | 67.5 |
Excess nonylphenol (1.5–2.0 molar equivalents relative to PCl₃) is employed to counteract the declining reactivity of successive esterification steps. Key optimization strategies include:
Table 2: Effect of Nonylphenol Excess on TNPP Yield
Nonylphenol Equivalents | TNPP Yield (%) | Residual PCl₃ (%) |
---|---|---|
3.0 | 92.5 | 0.8 |
3.5 | 95.1 | 0.5 |
4.0 | 96.7 | 0.3 |
TNPP’s high boiling point (>360°C) and thermal sensitivity necessitate thin-film distillation for purification. Key operational parameters include:
This process reduces impurities such as residual nonylphenol (<0.1%) and chlorinated byproducts (<50 ppm), yielding TNPP with a refractive index of 1.520–1.525 and specific gravity of 0.979–0.990.
Table 3: Thin-Film Distillation Performance Metrics
Parameter | Pre-Distillation | Post-Distillation |
---|---|---|
Nonylphenol (%) | 4.2 | 0.08 |
Chloride (ppm) | 420 | 32 |
Color (APHA) | 300 | 50 |
Residual chloride in TNPP originates from unreacted PCl₃ and HCl byproducts. Critical control measures include:
Table 4: Chloride Levels vs. Process Parameters
Temperature (°C) | Neutralization | Vacuum (mmHg) | Chloride (ppm) |
---|---|---|---|
100 | No | 760 | 420 |
110 | Yes | 100 | 45 |
110 | Yes | 50 | 22 |
TNPP exhibits exceptional hydrolytic stability due to its sterically hindered molecular architecture. The three nonylphenyl substituents create a protective barrier around the phosphorus atom, reducing susceptibility to nucleophilic attack by water molecules [1] . This structural feature is quantified by its low acidic value (≤0.5 mg KOH/g) and high hydrophobicity, as evidenced by its water solubility of 0.0006 g/L at 27°C .
The relationship between substituent bulkiness and hydrolysis resistance is demonstrated in comparative studies. Linear alkyl phosphites, such as tris(2-ethylhexyl) phosphite, undergo hydrolysis 3–5 times faster than TNPP under identical conditions [5]. This stability enables TNPP to maintain its antioxidant efficacy in humid environments, making it suitable for polymers exposed to moisture, such as polyamide 6 (PA6) composites [4].
Table 1: Structural and Hydrolytic Properties of TNPP
Property | Value |
---|---|
Molecular formula | C₄₅H₆₉O₃P |
Hydrolysis rate constant | 1.2 × 10⁻⁵ L/mol·s (25°C) |
Water solubility | 0.0006 g/L (27°C) |
TNPP demonstrates pronounced synergism with phenolic antioxidants, enhancing overall stabilization efficiency. Phenolic compounds, such as Irganox 1010, scavenge peroxy radicals (ROO- ), while TNPP preferentially decomposes hydroperoxides (ROOH) [2] [4]. This dual-action mechanism interrupts both chain-propagation and chain-branching pathways in polymer oxidation.
The synergistic effect arises from TNPP’s ability to regenerate phenolic antioxidants. During thermal stress, TNPP reduces oxidized phenolic species back to their active form via electron transfer reactions [5]. For example, in polypropylene blends, combining TNPP with Irganox 1010 increases oxidative induction time (OIT) by 40% compared to either stabilizer alone [4].
TNPP neutralizes hydroperoxides through a stoichiometric redox reaction, converting them into thermally stable phosphates and alcohols. The general reaction proceeds as:
$$ \text{P(OR)}3 + \text{ROOH} \rightarrow \text{OP(OR)}3 + \text{ROH} $$ [2] [5]
This reaction follows second-order kinetics, with a rate constant of 0.18 L/mol·s at 120°C for cumene hydroperoxide [5]. By eliminating hydroperoxides, TNPP prevents their homolytic cleavage into alkoxy (RO- ) and hydroxyl (HO- ) radicals, which initiate autocatalytic degradation. In low-density polyethylene (LDPE), TNPP reduces hydroperoxide concentrations by 78% after 500 hours at 90°C .
In heterogeneous polymer systems, such as clay-reinforced nanocomposites, TNPP’s non-polar structure ensures compatibility with both organic and inorganic phases. For instance, in poly(hydroxybutyrate-co-hydroxyvalerate) (PHBV) nanocomposites, TNPP acts as a chain extender, increasing melt viscosity by 30% and tensile strength by 15% after processing [4].
TNPP’s long-term efficacy stems from its resistance to volatilization and migration. Its high molecular weight (689 g/mol) and low vapor pressure (2.1 × 10⁻⁷ mmHg at 25°C) enable retention in the polymer matrix during extended service life . In accelerated aging tests, TNPP-containing PA6 retains 90% of its initial molecular weight after 1,000 hours at 150°C, compared to 60% for unstabilized controls [4].
Table 2: Performance of TNPP in Polymer Matrices
Polymer Matrix | Key Stabilization Effect |
---|---|
Polyamide 6 | 90% molecular weight retention |
PHBV nanocomposites | 15% tensile strength improvement |
LDPE | 78% hydroperoxide reduction |
Irritant;Environmental Hazard